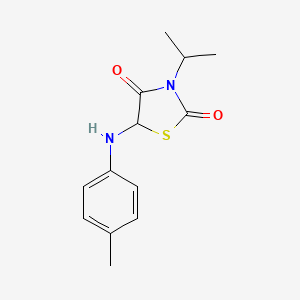

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the linear formula C17H16N2O2S . It is part of a class of compounds known as thiazolidine motifs, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Synthesis Analysis

Thiazolidine motifs, including “this compound”, are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine motifs are used as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are involved in various chemical reactions to produce diverse natural and bioactive compounds .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

1,3-Thiazolidin-4-ones and their functionalized analogues, including thiazolidine-2,4-diones, are highlighted for their synthesis starting from the mid-nineteenth century to the present day. These compounds, including 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione, have demonstrated significant biological potential due to their structural diversity and stability. Various synthetic methodologies, including green chemistry approaches, have been developed for obtaining these compounds, reflecting environmental consciousness and sustainability in chemical synthesis (Santos et al., 2018).

Pharmacological Importance and Biological Applications

The thiazolidine nucleus and its analogues, such as this compound, are noted for their pharmacological significance. They are found in commercial pharmaceuticals and show potential activities against various diseases. The extensive study of these compounds in medicinal chemistry has uncovered promising futures for treating different conditions, emphasizing their role in developing new therapeutic agents (Santos et al., 2018).

Green Synthesis and Environmental Considerations

The review also touches on the importance of green synthesis methodologies in producing thiazolidine derivatives. This focus reflects a broader move towards environmentally friendly chemical synthesis practices, crucial for sustainable development in pharmaceutical research (Santos et al., 2018).

Mécanisme D'action

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

Tzd analogues are known to interact with their targets, leading to improved insulin resistance in the case of ppar-γ receptor activation . In terms of antimicrobial action, they inhibit cytoplasmic Mur ligases .

Biochemical Pathways

Tzd analogues are known to affect the insulin signaling pathway through their interaction with the ppar-γ receptor . They also affect the bacterial cell wall synthesis pathway through their inhibition of cytoplasmic Mur ligases .

Pharmacokinetics

In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which would impact their bioavailability.

Result of Action

Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . They also possess mild anticancer potential .

Orientations Futures

Thiazolidine motifs, including “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione”, have been the subject of extensive research due to their diverse biological properties . Future research directions include developing multifunctional drugs, improving their activity, and exploring new synthetic approaches for these compounds .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione are not well-documented in the literature. Thiazolidine motifs, which are present in this compound, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that thiazolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiazolidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-(4-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-9(3)5-7-10/h4-8,11,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKKOGGIJYRSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2742201.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742203.png)

![Cyclohexyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2742205.png)

![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)

![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)

![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2742211.png)